Ethyl 2-(isoquinolin-3-yl)acetate
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Overview
Description
Ethyl 2-(isoquinolin-3-yl)acetate is a chemical compound with the molecular formula C13H13NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Isoquinoline derivatives are nitrogen-containing heterocyclic compounds that have been extensively studied due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(isoquinolin-3-yl)acetate typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method, pioneered by Takemoto, involves a tandem nucleophilic addition and cyclization process . Another common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds via cyclization under acidic conditions .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves large-scale synthesis using metal-catalyzed reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of side products and isomers .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(isoquinolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(isoquinolin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(isoquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Ethyl 2-(isoquinolin-3-yl)acetate can be compared with other isoquinoline derivatives such as:
Tetrahydroisoquinoline: Known for its neuroprotective properties.
Isoquinoline N-oxides: Studied for their antimicrobial activities.
Substituted isoquinolines: Various derivatives with different substituents on the isoquinoline ring, each exhibiting unique biological activities.
This compound stands out due to its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-isoquinolin-3-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJLVESDSBKESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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